1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt is a complex organic compound with the molecular formula C24H18N5Na3O9S3 . This compound is known for its vibrant color properties and is commonly used in the dye industry. It is a member of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt typically involves the diazotization of 2-methyl-4-((sulfomethyl)amino)aniline followed by coupling with 1,3-naphthalenedisulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of pH, temperature, and reactant concentrations to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulfonic acid groups can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt primarily involves its interaction with molecular targets through its azo groups. These groups can form stable complexes with various substrates, leading to changes in their chemical and physical properties. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulphonatomethyl)amino)phenyl)azo)phenyl)azo)-, disodium salt
- 1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfonatomethyl)amino)phenyl)azo)phenyl)azo)-, sodium salt (1:3)
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-((2-methyl-4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt is unique due to its specific combination of azo and sulfonic acid groups, which confer distinct chemical properties such as high solubility in water and vibrant color. These properties make it particularly valuable in the dye industry and for various scientific applications .
Properties
CAS No. |
68084-12-8 |
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Molecular Formula |
C24H18N5Na3O9S3 |
Molecular Weight |
685.6 g/mol |
IUPAC Name |
trisodium;7-[[4-[[2-methyl-4-(sulfonatomethylamino)phenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H21N5O9S3.3Na/c1-15-10-19(25-14-39(30,31)32)8-9-23(15)29-27-18-6-4-17(5-7-18)26-28-20-3-2-16-11-21(40(33,34)35)13-24(22(16)12-20)41(36,37)38;;;/h2-13,25H,14H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChI Key |
UZJORLYSHGJKKO-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)NCS(=O)(=O)[O-])N=NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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